6-Bromo-1-isopropyl-1H-indole
Übersicht
Beschreibung
6-Bromo-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-isopropyl-1H-indole typically involves the bromination of 1-isopropyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-isopropyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form 6-bromo-1-isopropyl-1H-indoline.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-isopropyl-1H-indole, 6-Thio-1-isopropyl-1H-indole.
Oxidation: Indole-2,3-dione derivatives.
Reduction: 6-Bromo-1-isopropyl-1H-indoline.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-isopropyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-Bromo-1-isopropyl-1H-indole involves its interaction with various molecular targets. The bromine atom and isopropyl group enhance its binding affinity to specific receptors, leading to its biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, contributing to its antiviral, anticancer, and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1H-indole: Lacks the isopropyl group, resulting in different reactivity and biological activity.
1-Isopropyl-1H-indole: Lacks the bromine atom, affecting its chemical properties and applications.
6-Chloro-1-isopropyl-1H-indole: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological effects
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H12BrN |
---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
6-bromo-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3 |
InChI-Schlüssel |
DKDFFXZXZUAYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.